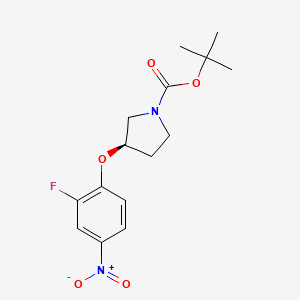

(R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate

Descripción general

Descripción

(R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19FN2O5 and its molecular weight is 326.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1233859-96-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₅H₁₉FN₂O₅. The compound features a pyrrolidine core substituted with a tert-butyl group and a nitrophenoxy moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 326.32 g/mol |

| Density | 1.292 g/cm³ (predicted) |

| Boiling Point | 433.2 °C (predicted) |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Anticancer Activity : Some studies suggest that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, related compounds have shown IC₅₀ values in the micromolar range against various cancer cell lines, indicating potential as anticancer agents .

- Antimicrobial Properties : Certain nitrophenoxy derivatives have been reported to possess antimicrobial activity, potentially through interference with bacterial cell wall synthesis or function .

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluating the antiproliferative effects of various pyrrolidine derivatives found that specific modifications to the structure could enhance activity against human cancer cell lines. The presence of the nitrophenoxy group was particularly noted for its role in increasing cytotoxicity .

- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins involved in cancer pathways, suggesting a mechanism for its observed biological effects .

- Comparative Analysis : Comparative studies with other similar compounds revealed that variations in substituents on the pyrrolidine ring significantly impacted biological activity. For example, compounds lacking the fluorine atom or with different nitro substitutions showed reduced efficacy against cancer cell lines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

One of the prominent applications of (R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate is in anticancer drug development. Studies have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties. Research into its mechanism of action could reveal insights into its potential as an anticancer agent.

Case Study Example :

A study conducted on structurally related compounds demonstrated their efficacy in inhibiting tumor growth in xenograft models. This suggests that this compound may be investigated further for its therapeutic potential against specific cancers.

Neuropharmacology

Potential Use in Neurological Disorders

The unique molecular structure of this compound positions it as a candidate for research into neurological disorders. Compounds with similar functionalities have been explored for their effects on neurotransmitter systems, particularly in conditions like depression and anxiety.

Research Insights :

Preliminary studies suggest that modifications to the pyrrolidine framework can enhance binding affinity to neurotransmitter receptors, indicating a possible pathway for developing new treatments for mood disorders.

Synthesis of Novel Compounds

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its reactivity allows chemists to modify the structure further to create derivatives with enhanced biological activities.

| Application Area | Description | Example Compounds |

|---|---|---|

| Anticancer Research | Investigating efficacy against cancer cell lines | Related nitrophenyl derivatives |

| Neuropharmacology | Potential treatments for mood disorders | Pyrrolidine-based analogs |

| Synthesis | Intermediate for creating new drugs | Various substituted pyrrolidines |

Agricultural Chemistry

There is potential for this compound to be explored within agricultural chemistry, particularly as a pesticide or herbicide. The nitro group is known to impart biological activity against pests, making this compound a candidate for further investigation.

Análisis De Reacciones Químicas

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen. Acidic conditions facilitate its cleavage:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Free pyrrolidine amine | >90% | |

| HCl in dioxane (4 M) | Hydrochloride salt of amine | 85% |

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and generating the secondary amine. This deprotection is critical for subsequent functionalization of the pyrrolidine ring .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring for substitution at the fluorine-bearing position:

| Reagents/Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | Piperidine | 4-nitro-2-piperidinophenoxy derivative | 62% | |

| NaH, THF, 0°C → rt | Morpholine | 4-nitro-2-morpholinophenoxy analog | 58% |

Regioselectivity : The nitro group at position 4 directs nucleophilic attack to position 2 (fluorine site) due to para-activation. Fluorine acts as a leaving group under strongly basic conditions .

Nitro Group Reduction

The nitro group is reduced to an amine, enabling further derivatization:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10%), EtOAc, rt | 4-amino-2-fluorophenoxy derivative | 88% | |

| Fe, HCl, EtOH, reflux | 4-amino-2-fluorophenoxy analog | 72% |

Applications : The resulting aniline derivative participates in diazotization or serves as a coupling partner in cross-coupling reactions .

Cross-Coupling Reactions

The aromatic ring engages in palladium-mediated couplings post-nitrogen deprotection:

Substrate Limitations : Steric hindrance from the pyrrolidine ring may reduce reaction efficiency compared to planar aromatic systems .

Functionalization of the Pyrrolidine Ring

After Boc deprotection, the secondary amine undergoes alkylation or acylation:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, DCM | N-acetylpyrrolidine derivative | 78% | |

| Reductive Amination | Benzaldehyde, NaBH₃CN, MeOH | N-benzylpyrrolidine analog | 63% |

Steric Considerations : The (R)-configuration influences facial selectivity in asymmetric reactions, though detailed stereochemical outcomes require further study .

Ester Hydrolysis

The tert-butyl ester is hydrolyzed to the carboxylic acid under acidic conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (conc.), dioxane, reflux | Pyrrolidine-1-carboxylic acid | 81% |

Utility : The carboxylic acid serves as a handle for peptide coupling or metal coordination.

Key Reactivity Trends

-

Electrophilic Sites : The nitro group enhances electrophilicity at C2 and C6 of the aromatic ring.

-

Steric Effects : The tert-butyl group hinders approach to the pyrrolidine nitrogen, necessitating bulky reagents for efficient functionalization .

-

Chiral Integrity : The (R)-configuration at the pyrrolidine center remains stable under most conditions but may epimerize under strongly basic or acidic environments .

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(18(20)21)8-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCFZZURSRZZKF-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144075 | |

| Record name | 1,1-Dimethylethyl (3R)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233859-96-5 | |

| Record name | 1,1-Dimethylethyl (3R)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233859-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.